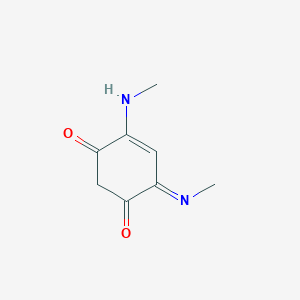
(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione is a synthetic organic compound characterized by its unique cyclohexene structure with methylamino and methylimino functional groups. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene derivatives.
Functional Group Introduction: Methylamino and methylimino groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: These reactions are often carried out under controlled temperature and pressure conditions, using catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. It could serve as a lead compound for developing new drugs or as a probe for studying biochemical pathways.
Medicine
Potential medical applications include its use as a precursor for pharmaceuticals. Its unique structure might offer therapeutic benefits for certain conditions, pending further research.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different functional groups.
Amino and Imino Compounds: Molecules containing amino or imino groups with varying carbon skeletons.
Uniqueness
(6E)-4-(Methylamino)-6-(methylimino)cyclohex-4-ene-1,3-dione is unique due to its specific combination of functional groups and the cyclohexene ring
Properties
CAS No. |
870675-29-9 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-(methylamino)-6-methyliminocyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C8H10N2O2/c1-9-5-3-6(10-2)8(12)4-7(5)11/h3,9H,4H2,1-2H3 |
InChI Key |
LZPXGNSEPFBDGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC)C(=O)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















